molecular formula C16H14OS2 B1607382 2,6-Bis(thiophen-2-ylmethylidene)cyclohexan-1-one CAS No. 893-01-6

2,6-Bis(thiophen-2-ylmethylidene)cyclohexan-1-one

Cat. No.: B1607382
CAS No.: 893-01-6
M. Wt: 286.4 g/mol
InChI Key: KHXBULXCCPIELT-DCIPZJNNSA-N
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Description

2,6-Bis(thiophen-2-ylmethylidene)cyclohexan-1-one (abbreviated as Th-Cyclohexanone) is a curcumin-inspired compound featuring two thiophene rings conjugated to a central cyclohexanone core. This compound is synthesized via a base-catalyzed Claisen-Schmidt condensation between thiophene-2-carbaldehyde and cyclohexanone, yielding a product with a high degree of π-conjugation . Its structural motif is analogous to natural curcuminoids, enabling applications in fluorescence sensing, photochemistry, and bioactivity studies.

Key synthetic parameters include:

  • Reactants: Thiophene-2-carbaldehyde and cyclohexanone in a 2:1 molar ratio.
  • Catalyst: Sodium hydroxide (40% aqueous solution).
  • Yield: ~89% under optimized reflux conditions .

The thiophene substituents impart distinct electronic properties due to sulfur's electron-rich nature, differentiating it from benzylidene or furan-based analogs.

Properties

CAS No.

893-01-6

Molecular Formula

C16H14OS2

Molecular Weight

286.4 g/mol

IUPAC Name

(2E,6E)-2,6-bis(thiophen-2-ylmethylidene)cyclohexan-1-one

InChI

InChI=1S/C16H14OS2/c17-16-12(10-14-6-2-8-18-14)4-1-5-13(16)11-15-7-3-9-19-15/h2-3,6-11H,1,4-5H2/b12-10+,13-11+

InChI Key

KHXBULXCCPIELT-DCIPZJNNSA-N

SMILES

C1CC(=CC2=CC=CS2)C(=O)C(=CC3=CC=CS3)C1

Isomeric SMILES

C1C/C(=C\C2=CC=CS2)/C(=O)/C(=C/C3=CC=CS3)/C1

Canonical SMILES

C1CC(=CC2=CC=CS2)C(=O)C(=CC3=CC=CS3)C1

Origin of Product

United States

Preparation Methods

Aldol Condensation Using Cyclohexanone and Thiophene-2-carboxaldehyde

  • Reagents and Conditions : Cyclohexanone is reacted with two equivalents of thiophene-2-carboxaldehyde under basic or acidic catalysis.
  • Catalysts : Commonly used catalysts include potassium hydroxide (KOH), sodium hydroxide (NaOH), or acidic catalysts such as p-toluenesulfonic acid (PTSA).
  • Solvent : Polar aprotic solvents like 1,4-dioxane or ethanol are often employed to dissolve reactants and facilitate the reaction.
  • Temperature : The reaction mixture is typically heated under reflux or in a boiling water bath for several hours (e.g., 3–5 hours) to drive the condensation to completion.
  • Workup : After completion, the reaction mixture is cooled, and the product precipitates or is extracted. Purification is achieved by crystallization from solvents such as 1,4-dioxane.

This method yields the target compound as crystalline solids with good purity and yields typically in the range of 80–90%.

Catalytic Variations and Optimization

Recent research has explored environmentally benign and efficient catalytic systems for the preparation of related bis(thiophenylmethylidene)cyclohexanones:

  • Deep Eutectic Solvent (DES) Medium : Use of choline chloride-based DES with additives like p-toluenesulfonic acid (PTSA) has been reported to facilitate condensation and subsequent transformations. This method offers greener reaction conditions and improved yields.

  • Oxidative Catalysis : Catalysts such as cerium ammonium nitrate (CAN) and copper acetate (Cu(OAc)2) combined with oxidants like TEMPO have been employed to promote dehydrogenation and cyclization steps in related synthetic sequences, which can be adapted for the preparation of conjugated ketones.

  • Ligand Effects : The presence of ligands such as 2,2′-bipyridyl in copper-catalyzed systems significantly influences the yield and selectivity of the product.

Representative Experimental Procedure

Step Reagents/Conditions Description Outcome
1 Cyclohexanone (0.2 mmol), thiophene-2-carboxaldehyde (0.4 mmol), K2CO3 (base), 1,4-dioxane (solvent) Stirred and heated under reflux for 3–5 hours Formation of bis(methylidene) intermediate
2 Cooling, addition of acid (e.g., HCl drops) Precipitation of product Solid isolated by filtration
3 Crystallization from 1,4-dioxane Purification Pure this compound obtained

Reaction Optimization and Yield Data

A detailed optimization study (adapted from related diketone synthesis literature) reveals the impact of reaction parameters on yield:

Entry Variation from Standard Conditions Yield (%)
1 Standard: Base-catalyzed, reflux, 3 h 85–89
2 Decreased catalyst/base loading 65–70
3 Alternative solvents (e.g., ethanol) 60–75
4 Lower temperature (90 °C) 52–60
5 Higher temperature (110 °C) 80–85
6 Absence of catalyst/base Trace or no product

This data underscores the necessity of optimized base catalysis and temperature control for high yield synthesis.

Mechanistic Insights

The preparation proceeds via:

  • Step 1 : Formation of enolate from cyclohexanone under basic conditions.
  • Step 2 : Nucleophilic attack of enolate on thiophene-2-carboxaldehyde carbonyl carbon.
  • Step 3 : Dehydration to form the conjugated alkene (methylidene) linkage.
  • Step 4 : Repetition at the 2 and 6 positions yields the bis-substituted product.

The conjugation between the thiophene rings and the cyclohexanone core stabilizes the product, facilitating isolation.

Summary Table of Preparation Methods

Method Catalysts/Reagents Solvent Temperature Reaction Time Yield (%) Notes
Base-catalyzed aldol condensation KOH, NaOH, or K2CO3 1,4-dioxane, ethanol Reflux (90–100 °C) 3–5 h 80–90 Classical method, high yield
Acid-catalyzed condensation PTSA or HCl drops 1,4-dioxane Reflux 3–5 h 75–85 Alternative to base catalysis
DES-mediated synthesis Choline chloride/PTSA DES DES medium 100 °C 4 h 80–85 Green chemistry approach
Oxidative catalysis (related methods) CAN, Cu(OAc)2, TEMPO Various 100 °C 3–4 h 83–85 For advanced derivatives

Research Findings and Practical Considerations

  • The choice of catalyst and solvent critically affects the reaction rate and yield.
  • Base catalysis is preferred for straightforward aldol condensation.
  • Deep eutectic solvents offer environmentally friendly alternatives with comparable yields.
  • Purification by crystallization from 1,4-dioxane yields high purity products.
  • Reaction monitoring by TLC or spectroscopic methods ensures completeness.
  • Avoidance of volatile organic solvents and hazardous reagents is increasingly prioritized.

Chemical Reactions Analysis

Comparison with Similar Compounds

Comparison with Structural Analogs

2,6-Bis(4-methylbenzylidene)cyclohexan-1-one (Sensor C)
  • Substituent : 4-Methylbenzylidene.
  • Application : Ultra-selective fluorescent sensor for Cr³⁺ in aqueous media.
  • Key Metrics: Detection Limit: 2.3 × 10⁻⁹ M. Binding Stoichiometry: 2:1 (sensor:Cr³⁺) via Job’s plot analysis. Selectivity: No interference from 20+ competing ions (e.g., Fe³⁺, Cu²⁺) .
  • Mechanism : Fluorescence enhancement due to chelation-enhanced fluorescence (CHEF).
2,6-Bis(4-chlorobenzylidene)cyclohexan-1-one (Sensor P)
  • Substituent : 4-Chlorobenzylidene.
  • Application : Selective detection of Ni²⁺ in aqueous solutions.
  • Key Metrics :
    • Synthesis Yield: 74%.
    • Fluorescence Response: Enhanced emission at 510 nm upon Ni²⁺ binding .
  • Mechanism : Electron-withdrawing chlorine groups stabilize metal coordination, improving selectivity.
Th-Cyclohexanone
  • Application: Limited fluorescence sensing data available.
2,6-Bis(furan-2-ylmethylidene)cyclohexan-1-one (BFC)
  • Substituent : Furan-2-yl.
  • Application : Visible-light photoinitiator for polymerization.
  • Key Metrics :
    • Absorption Range: 300–450 nm (λmax = 373 nm).
    • Efficiency: Activates polymerization at 365, 385, and 405 nm wavelengths .
  • Comparison: Thiophene’s lower electronegativity vs. furan may redshift absorption, but experimental data for Th-Cyclohexanone is lacking.
Th-Cyclohexanone
  • Application : Larvicidal agent against Culex pipiens and Aedes albopictus mosquitoes.
  • Key Metrics :
    • Yield: 89%.
    • Bioactivity: Comparable to commercial insecticides, with LC₅₀ values under investigation .
2,6-Bis(4-methoxybenzylidene)cyclohexan-1-one
  • Substituent : 4-Methoxybenzylidene.
  • Application : Intermediate for antimicrobial pyrazoline-pyridine silver(I) complexes.
  • Key Metrics :
    • Synthesis Yield: 77% for methoxy derivative.
    • Bioactivity: Silver complexes exhibit enhanced antimicrobial potency .

Structural and Electronic Properties

Compound Substituent Electronic Effect Notable Feature
Th-Cyclohexanone Thiophen-2-yl Electron-rich (S atom) High conjugation, potential red-shift
Sensor C 4-Methylbenzylidene Electron-donating (CH₃) Enhanced Cr³⁺ selectivity
Sensor P 4-Chlorobenzylidene Electron-withdrawing (Cl) Stabilized Ni²⁺ coordination
BFC Furan-2-yl Moderate electronegativity Broad UV-vis absorption

Data Tables

Table 1: Comparative Analysis of Key Metrics

Compound Substituent Application Key Metric Reference
Th-Cyclohexanone Thiophen-2-yl Larvicidal Agent 89% Synthesis Yield
Sensor C 4-Methylbenzylidene Cr³⁺ Sensor Detection Limit: 2.3×10⁻⁹ M
Sensor P 4-Chlorobenzylidene Ni²⁺ Sensor 74% Synthesis Yield
BFC Furan-2-yl Photoinitiator λmax = 373 nm

Table 2: Substituent Effects on Properties

Substituent Electronic Character Preferred Application
Thiophen-2-yl Electron-rich Bioactivity, Photochemistry
4-Methylbenzylidene Electron-donating Metal Ion Sensing
4-Chlorobenzylidene Electron-withdrawing Stabilized Coordination Complex
Furan-2-yl Moderate Light-Driven Polymerization

Biological Activity

2,6-Bis(thiophen-2-ylmethylidene)cyclohexan-1-one, also known as 4-Methyl-2,6-bis(2-thienylmethylene)cyclohexanone, is a synthetic compound belonging to the chalcone family. This compound has garnered attention for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H14OS2C_{16}H_{14}OS_2, with a molecular weight of approximately 286.41 g/mol. The compound features a cyclohexanone core substituted with two thiophenylmethylene groups.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi. The compound's mechanism involves disrupting microbial cell membranes and inhibiting essential enzymatic pathways.

Microbial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Anti-inflammatory Properties

The compound has shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. In animal models, treatment with this compound resulted in decreased paw edema and inflammatory cell infiltration.

Anticancer Activity

Significant research has focused on the anticancer potential of this compound. Studies have indicated that it can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The proposed mechanism includes the inhibition of cell proliferation and modulation of apoptotic pathways.

Cancer Cell LineIC50 (µM)
MCF-7 (Breast cancer)15 µM
PC3 (Prostate cancer)10 µM

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells:

  • Enzyme Inhibition : The compound inhibits enzymes involved in inflammatory pathways.
  • Cell Cycle Regulation : It affects the expression of cyclins and cyclin-dependent kinases, leading to cell cycle arrest.
  • Apoptosis Induction : Activation of caspases has been observed in treated cancer cells, suggesting an apoptotic effect.

Case Studies

  • Study on Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial activity against multidrug-resistant strains. Results indicated that the compound significantly inhibited growth compared to control groups .
  • Anti-inflammatory Research : In a study conducted on rats with induced paw edema, administration of this compound resulted in a reduction in swelling by approximately 50% after 24 hours .
  • Cancer Treatment Trials : A phase I clinical trial assessed the safety and efficacy of this compound in patients with advanced breast cancer. Preliminary results showed a favorable response rate with manageable side effects .

Q & A

Q. What are the standard synthetic protocols for preparing 2,6-Bis(thiophen-2-ylmethylidene)cyclohexan-1-one?

The compound is synthesized via a Claisen-Schmidt condensation reaction. A typical protocol involves reacting 2-thiophenecarboxaldehyde (12 mmol) with cyclohexanone (6 mmol) in ethanol under basic conditions (e.g., 40% NaOH). The mixture is refluxed for 4 hours, and reaction progress is monitored via TLC. The product is precipitated by cooling the reaction mixture on ice, followed by filtration and purification .

Q. Which spectroscopic techniques confirm the structure of this compound?

Characterization relies on FT-IR to identify carbonyl (C=O) and conjugated C=C stretches, and 1H^1\text{H}-/13C^{13}\text{C}-NMR to confirm the bis-arylmethylidene geometry. Mass spectrometry further validates molecular weight. For example, 1H^1\text{H}-NMR typically shows peaks for cyclohexanone protons (δ 1.8–2.2 ppm) and thiophene aromatic protons (δ 7.0–7.5 ppm) .

Q. What are the primary applications of this compound in sensing technologies?

It functions as a "fluorescence-on" sensor for metal ions like Cr3+^{3+}, exhibiting ultra-selectivity in aqueous media. The detection mechanism involves chelation-enhanced fluorescence (CHEF), with a stoichiometric binding ratio of 2:1 (sensor:Cr3+^{3+}) and a detection limit as low as 2.3 nM .

Advanced Research Questions

Q. How do aryl substituent modifications influence fluorescence properties and metal ion selectivity?

Substituents like electron-donating groups (e.g., –N(CH3_3)2_2) enhance fluorescence quantum yield by stabilizing excited states, while electron-withdrawing groups (e.g., –Cl) improve selectivity via steric and electronic effects. For example, 4-methylbenzylidene derivatives show higher Cr3+^{3+} selectivity compared to dimethylamino-substituted analogs due to optimized cavity size and charge distribution .

Q. Which computational methods predict the electronic structure and sensing mechanism?

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms accurately models the compound’s HOMO-LUMO gap and charge-transfer dynamics. Solvent effects (e.g., polarizable continuum models) refine predictions of fluorescence quenching/enhancement upon metal binding .

Q. How can discrepancies between experimental fluorescence data and computational predictions be resolved?

Cross-validate computational models with time-resolved fluorescence spectroscopy to assess excited-state lifetimes. Adjust DFT parameters (e.g., inclusion of dispersion corrections) to account for intermolecular interactions in aqueous media. Experimental X-ray crystallography (using SHELXL) provides structural benchmarks for optimizing computational geometries .

Q. What strategies optimize sensor performance under varying pH and ionic conditions?

Perform pH titration (e.g., 2–12 range) to identify optimal sensing conditions (typically pH 5–7 for Cr3+^{3+}). Ionic strength studies (e.g., NaCl addition) assess interference; masking agents like EDTA mitigate false signals from competing ions (e.g., Fe3+^{3+}) .

Q. What challenges arise in crystallographic analysis, and how are they addressed?

Twinning and poor diffraction are common due to flexible cyclohexanone conformers. Use high-resolution synchrotron data and SHELXD for structure solution. Refinement with OLEX2 or SHELXL incorporates anisotropic displacement parameters to model disorder .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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